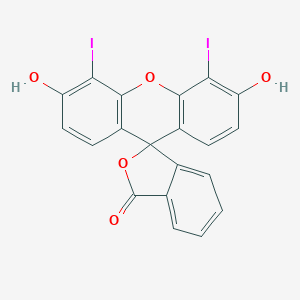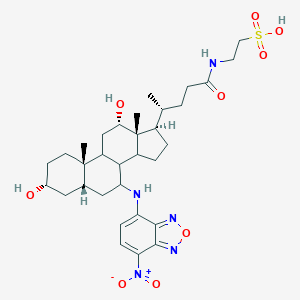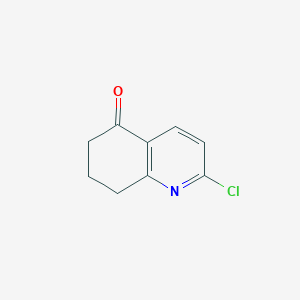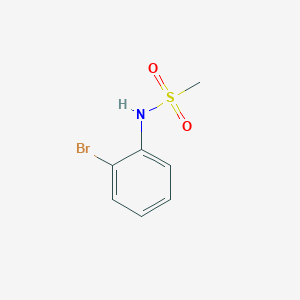
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, also known as BCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of imidazole derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid reduces the production of prostaglandins, thereby reducing inflammation. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid also induces apoptosis in cancer cells by activating the caspase cascade, a series of protein molecules that are involved in the process of programmed cell death.
生化和生理效应
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
实验室实验的优点和局限性
One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to be effective against a wide range of cancer types, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its relatively complex synthesis method. The reaction involves the use of organic solvents and requires purification through column chromatography, which can be time-consuming and expensive.
未来方向
There are several future directions for research on 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid. One area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research could focus on the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs with improved anti-inflammatory and anti-cancer properties. Additionally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a drug delivery system for other drugs, such as chemotherapy drugs, to improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has been shown to be effective against a wide range of cancer types. The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties, while one of the limitations is its relatively complex synthesis method. Future research could focus on the optimization of the synthesis method, the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs, and the investigation of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases.
合成方法
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid.
科学研究应用
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
属性
CAS 编号 |
118393-93-4 |
|---|---|
产品名称 |
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid |
分子式 |
C16H17Cl2N2NaO2 |
分子量 |
363.2 g/mol |
IUPAC 名称 |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
InChI 键 |
UISHOHGMISMAQN-UHFFFAOYSA-M |
手性 SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
其他 CAS 编号 |
118393-93-4 |
同义词 |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)